molecular formula C11H9NO2 B475630 3-(1H-pyrrol-1-yl)benzoic acid CAS No. 61471-45-2

3-(1H-pyrrol-1-yl)benzoic acid

Cat. No.: B475630
CAS No.: 61471-45-2
M. Wt: 187.19g/mol
InChI Key: PODFNQCZFHLJPH-UHFFFAOYSA-N
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Description

3-(1H-Pyrrol-1-yl)benzoic acid is an organic compound that features a pyrrole ring attached to a benzoic acid moiety.

Scientific Research Applications

3-(1H-Pyrrol-1-yl)benzoic acid has several applications in scientific research:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective equipment/face protection .

Mechanism of Action

Target of Action

The primary targets of 3-(1H-pyrrol-1-yl)benzoic acid are currently unknown. This compound is a derivative of pyrrole, which is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, it might interact with similar targets as these compounds.

Mode of Action

For instance, it could bind to the active site of an enzyme, altering its function, or interact with a receptor, modulating its signaling .

Biochemical Pathways

Based on its structural similarity to other pyrrole derivatives, it might affect pathways related to the function of histidine, purine, histamine, and dna-based structures .

Result of Action

Based on its structural similarity to other pyrrole derivatives, it might have similar effects, such as modulation of enzyme activity or receptor signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets. It is recommended to store this compound in a dark place, sealed in dry, at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrrol-1-yl)benzoic acid typically involves the condensation of a pyrrole derivative with a benzoic acid derivative. One common method is the reaction of 3-bromobenzoic acid with pyrrole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-(1H-Indol-1-yl)benzoic acid
  • 3-(1H-Imidazol-1-yl)benzoic acid
  • 3-(1H-Pyrazol-1-yl)benzoic acid

Comparison: 3-(1H-Pyrrol-1-yl)benzoic acid is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. Compared to indole, imidazole, and pyrazole derivatives, the pyrrole ring is less aromatic and more reactive towards electrophilic substitution. This makes this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-pyrrol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODFNQCZFHLJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61471-45-2
Record name 3-(1H-pyrrol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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